molecular formula C9H20O B14372965 2,3-Dimethyl-2-[(propan-2-yl)oxy]butane CAS No. 90367-81-0

2,3-Dimethyl-2-[(propan-2-yl)oxy]butane

Cat. No.: B14372965
CAS No.: 90367-81-0
M. Wt: 144.25 g/mol
InChI Key: HWSZQDNHIHDEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-2-[(propan-2-yl)oxy]butane is an organic compound with the molecular formula C9H20O It is a branched ether, characterized by the presence of an isopropyl group attached to the oxygen atom, which is further connected to a 2,3-dimethylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2-[(propan-2-yl)oxy]butane can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a strong base. For instance, 2,3-dimethyl-2-butanol can react with isopropyl bromide in the presence of sodium hydride to form the desired ether.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as potassium tert-butoxide can be used to facilitate the reaction under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2-[(propan-2-yl)oxy]butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

2,3-Dimethyl-2-[(propan-2-yl)oxy]butane has several applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and reactivity.

    Biology: Investigated for its potential as a bioactive compound in various biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2-[(propan-2-yl)oxy]butane involves its interaction with molecular targets through its ether linkage. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation or breaking of chemical bonds. Its molecular structure allows it to participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbutane: A hydrocarbon with a similar backbone but lacking the ether linkage.

    2,3-Dimethyl-2-butanol: An alcohol with a similar structure but with a hydroxyl group instead of an ether linkage.

    Isopropyl ether: An ether with a simpler structure, lacking the dimethylbutane backbone.

Uniqueness

2,3-Dimethyl-2-[(propan-2-yl)oxy]butane is unique due to its branched structure and the presence of both an isopropyl group and a dimethylbutane backbone. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

90367-81-0

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

2,3-dimethyl-2-propan-2-yloxybutane

InChI

InChI=1S/C9H20O/c1-7(2)9(5,6)10-8(3)4/h7-8H,1-6H3

InChI Key

HWSZQDNHIHDEAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.